

# Agi-134: A Technical Guide to In Situ Tumor Vaccination

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Agi-134** is a novel, synthetic glycolipid designed to convert solid tumors into personalized, in situ autologous vaccines. Administered intratumorally, **Agi-134** integrates into the membranes of cancer cells, displaying the  $\alpha$ -Gal epitope (Gal $\alpha$ 1-3Gal $\beta$ 1-4GlcNAc). This triggers a cascade of immune events, initiated by the binding of pre-existing, naturally occurring anti-Gal antibodies. This leads to tumor cell destruction, the release of tumor-associated antigens (TAAs), and the induction of a systemic, tumor-specific T-cell response. This guide provides a comprehensive technical overview of **Agi-134**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

### **Core Mechanism of Action**

**Agi-134**'s therapeutic strategy is centered on redirecting a potent, pre-existing humoral immune response directly against malignant tissues. The core mechanism can be dissected into a localized initiation phase and a systemic adaptive response.

#### **Initiation Phase: Localized Tumor Destruction**

Upon intratumoral injection, the lipid tail of **Agi-134** facilitates its incorporation into the plasma membranes of tumor cells, effectively decorating them with the foreign  $\alpha$ -Gal antigen[1][2]. Humans, unlike most other mammals, do not express the  $\alpha$ -Gal epitope and consequently

### Foundational & Exploratory





possess high titers of circulating anti-Gal IgM and IgG antibodies, primarily developed in response to gut microflora.

The binding of these anti-Gal antibodies to the **Agi-134**-labeled tumor cells initiates two primary cytotoxic pathways:

- Complement-Dependent Cytotoxicity (CDC): The binding of anti-Gal IgM, a potent activator
  of the classical complement pathway, and to a lesser extent IgG, triggers the complement
  cascade. This results in the formation of the Membrane Attack Complex (MAC), which
  creates pores in the tumor cell membrane, leading to osmotic lysis[1][2]. Key components of
  this pathway, including the deposition of C3b and the formation of the C5b-9 MAC, have
  been observed in preclinical models[1].
- Antibody-Dependent Cellular Cytotoxicity (ADCC): Anti-Gal IgG antibodies opsonize the
  tumor cells, which are then recognized by Fcy receptors (FcyRIIIa or CD16) on the surface
  of immune effector cells, primarily Natural Killer (NK) cells. This engagement triggers the
  release of cytotoxic granules containing perforin and granzymes, inducing apoptosis in the
  target tumor cells.

This initial wave of tumor cell destruction is critical for creating a pro-inflammatory tumor microenvironment and releasing a broad spectrum of TAAs.

# Systemic Phase: Induction of a Tumor-Specific Adaptive Immune Response

The lysis of tumor cells releases a diverse repertoire of patient-specific TAAs, which are now opsonized with anti-Gal antibodies and complement fragments. This debris is readily phagocytosed by antigen-presenting cells (APCs), most notably dendritic cells (DCs).

The uptake of these opsonized tumor antigens is followed by processing and cross-presentation on MHC class I molecules to naive CD8+ T cells in the draining lymph nodes. Preclinical studies have shown that this cross-presentation is particularly efficient in CD8 $\alpha$ + DCs and is dependent on the DNGR-1 receptor, which recognizes exposed actin filaments in necrotic cells. This leads to the activation and clonal expansion of tumor-specific cytotoxic T lymphocytes (CTLs). These CTLs can then traffic throughout the body to identify and eliminate



both the primary, injected tumor and distant, untreated metastases, an outcome known as the abscopal effect.

# Data Presentation Preclinical Efficacy in Murine Melanoma Models

**Agi-134** has demonstrated significant anti-tumor activity in  $\alpha$ 1,3-galactosyltransferase knockout ( $\alpha$ 1,3GT-/-) mice, which, like humans, lack the  $\alpha$ -Gal epitope and can be induced to produce anti-Gal antibodies.

| Study                | Tumor<br>Model     | Treatment<br>Group | Primary<br>Tumor<br>Outcome        | Secondar<br>y (Distal)<br>Tumor<br>Outcome                       | Survival             | Reference |
|----------------------|--------------------|--------------------|------------------------------------|------------------------------------------------------------------|----------------------|-----------|
| Shaw et<br>al., 2019 | B16F10<br>Melanoma | Agi-134            | Significant<br>tumor<br>regression | 16% of mice developed distal tumors                              | Not<br>specified     |           |
| Shaw et<br>al., 2019 | B16F10<br>Melanoma | PBS<br>Control     | Progressiv<br>e tumor<br>growth    | 86% of<br>mice<br>developed<br>distal<br>tumors                  | Not<br>specified     |           |
| Shaw et<br>al., 2019 | JB/RH<br>Melanoma  | Agi-134            | Not<br>specified                   | Protection<br>from<br>contralater<br>al tumor<br>developme<br>nt | Improved<br>survival | _         |

## **Synergy with Anti-PD-1 Therapy**

The immunogenic environment created by **Agi-134** suggests a synergistic potential with checkpoint inhibitors.



| Study             | Tumor Model        | Treatment<br>Group       | Distal Tumor<br>Development<br>(within 35 days) | Reference |
|-------------------|--------------------|--------------------------|-------------------------------------------------|-----------|
| Shaw et al., 2019 | B16F10<br>Melanoma | Mock-treated             | 77%                                             |           |
| Shaw et al., 2019 | B16F10<br>Melanoma | Suboptimal anti-<br>PD-1 | 62%                                             |           |
| Shaw et al., 2019 | B16F10<br>Melanoma | Suboptimal Agi-<br>134   | 38%                                             | _         |
| Shaw et al., 2019 | B16F10<br>Melanoma | Agi-134 + anti-<br>PD-1  | 6%                                              |           |

## Phase I/IIa Clinical Trial (NCT03592224) Results

A first-in-human, open-label study evaluated the safety and biological activity of intratumoral **Agi-134** in patients with unresectable metastatic solid tumors.



| Parameter                                                | Finding                                                                                                           | Reference    |  |
|----------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|--------------|--|
| Patient Population                                       | 38 patients with unresectable metastatic solid tumors                                                             |              |  |
| Safety                                                   | Agi-134 was safe and well-tolerated with no dose-limiting toxicities. The maximum tolerated dose was not reached. |              |  |
| Recommended Part 2 Dose                                  | Up to 200mg                                                                                                       | _            |  |
| Adverse Events                                           | Treatment-related adverse events were mostly transient and mild to moderate.                                      |              |  |
| Efficacy                                                 | 29% of patients achieved a best overall response of stable disease.                                               |              |  |
| Immune Response Biomarkers (in evaluable patients)       |                                                                                                                   |              |  |
| Increase in Alpha-Gal<br>antibodies                      | Observed in most patients analyzed.                                                                               |              |  |
| Increase in conventional dendritic cells (CD11c+ HLADR+) | 59% (10/17) within or outside the tumor.                                                                          | <del>-</del> |  |
| Increase in T helper cells (CD3+CD4+)                    | 29% (5/17) in injected lesions and 47% (8/17) in un-injected lesions.                                             | <u>-</u>     |  |
| Increase in Cytotoxic T cells (CD3+CD8+)                 | 35% (6/17) in injected lesions,<br>and 47% (8/17) in un-injected<br>lesions.                                      | _            |  |
| Increase in macrophages<br>(CD68+)                       | 24% (4/17) in injected lesions<br>and 47% (5/17) in un-injected<br>lesions.                                       |              |  |



## **Experimental Protocols**

The following protocols are synthesized from the methods described in Shaw et al., 2019, Cancer Cell International.

# In Vitro: Complement-Dependent Cytotoxicity (CDC) Assay

- Cell Culture: Culture human cancer cell lines (e.g., A549, SW480) in appropriate media and conditions.
- **Agi-134** Labeling: Resuspend cells at 1 x 10<sup>6</sup> cells/mL in PBS. Add **Agi-134** to the desired final concentration (e.g., 100 μg/mL) and incubate for 1 hour at 37°C.
- Washing: Wash the cells three times with PBS to remove unincorporated Agi-134.
- Complement Incubation: Resuspend the labeled cells in media containing normal human serum (NHS) as a source of complement and anti-Gal antibodies, at a concentration of 2.5-50%. Incubate for 10-45 minutes at 37°C.
- Viability Staining: Stain the cells with a viability dye (e.g., propidium iodide or DAPI).
- Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify the percentage of dead cells.

# In Vitro: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

- Target Cell Preparation: Label tumor cells with Agi-134 as described in the CDC protocol.
- Effector Cell Preparation: Isolate primary human NK cells from peripheral blood mononuclear cells (PBMCs).
- Co-culture: Co-culture the **Agi-134**-labeled target cells with NK cells at various effector-to-target ratios (e.g., 10:1, 5:1, 2.5:1) in the presence of human serum.
- Incubation: Incubate the co-culture for 4 hours at 37°C.



 Cytotoxicity Measurement: Measure target cell lysis using a standard assay, such as a lactate dehydrogenase (LDH) release assay or a chromium-51 release assay.

### In Vivo: Dual-Flank Tumor Model for Abscopal Effect

- Animal Model: Use α1,3GT-/- mice. Immunize the mice to induce the production of anti-Gal antibodies (e.g., with rabbit red blood cells).
- Tumor Inoculation: Subcutaneously inject B16F10 melanoma cells into the right flank (primary tumor) and a lower dose of B16F10 cells into the left flank (secondary/distal tumor).
- Treatment: When the primary tumors reach a predetermined size (e.g., 5 mm in diameter), inject a single dose of Agi-134 (e.g., 1 mg in 100 μL PBS) intratumorally into the primary tumor. Control mice receive an intratumoral injection of PBS.
- Monitoring: Monitor the growth of both the primary and secondary tumors over time using calipers.
- Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines.

# **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Agi-134 Mechanism of Action: From Local Destruction to Systemic Immunity.





#### Click to download full resolution via product page

Caption: Experimental Workflow for In Vivo Assessment of the Abscopal Effect.

#### Conclusion

**Agi-134** represents a promising and innovative approach to cancer immunotherapy by leveraging a pre-existing and potent arm of the immune system to initiate a personalized antitumor response. The preclinical data strongly support its mechanism of action, demonstrating both local tumor control and a systemic, abscopal effect that is synergistic with checkpoint inhibition. Early clinical data indicate a favorable safety profile and provide evidence of immune activation in patients. As a readily synthesized small molecule, **Agi-134** offers a potentially scalable and "off-the-shelf" solution to generate a patient-specific anti-tumor vaccine in situ. Further clinical investigation is warranted to fully elucidate its therapeutic potential in a range of solid tumors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. BioLineRx Announces Results from Phase 1/2a Study of Investigational Anti-Tumor Vaccine AGI-134 in Metastatic Solid Tumors | BioLineRx [ir.biolinerx.com]



- 2. BioLineRx Announces Results from Phase 1/2a Study of Investigational Anti-Tumor Vaccine AGI-134 in Metastatic Solid Tumors | BioLineRx [ir.biolinerx.com]
- To cite this document: BenchChem. [Agi-134: A Technical Guide to In Situ Tumor Vaccination]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12390042#agi-134-for-converting-tumors-into-autologous-vaccines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com